2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
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Overview
Description
Delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside-3'-O-beta-D-glucoside(1-) is anion of delphinidin delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside arising from deprotonation of the malonyl carboxy and 5-hydroxy groups. It is a conjugate base of a delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside.
Scientific Research Applications
Antioxidative Properties
- Flavonoid glycosides, including compounds structurally related to the specified chemical, have demonstrated scavenging properties towards radicals, indicating potential antioxidative applications. This was observed in studies involving compounds isolated from plants like Polygonum salicifolium (Çalış et al., 1999).
Glycoside Isolation and Structure Elucidation
- Various glycosides, with structural similarities to the specified chemical, have been isolated from plants such as Pyrola japonica and Melaleuca quinquenervia. These studies focused on the isolation and structural elucidation of these compounds, contributing to the understanding of natural product chemistry and potential therapeutic applications (Kim et al., 2004); (Lee et al., 2002).
Vasorelaxing Activities
- Some structurally related glycosides have shown inhibitory effects on vascular contraction in rats, indicating potential applications in cardiovascular research. These findings suggest a possible role in the development of treatments for vascular diseases (Lee et al., 2002).
Enzyme Interaction Studies
- Research on beta-glucopyranosides, which share structural features with the specified compound, has provided insights into the interaction between these molecules and enzymes like beta-glucosidase. Such studies are crucial in understanding the mechanisms of enzymatic action and potential applications in biocatalysis (Mega & Matsushima, 1983).
Antiviral Potential
- Phenylpropanoid glycosides, related in structure to the specified chemical, have shown antiviral activity, suggesting potential applications in developing antiviral therapies. This is particularly significant in the context of respiratory viruses (Kernan et al., 1998).
Properties
Molecular Formula |
C30H31O20- |
---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-hydroxy-7-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate |
InChI |
InChI=1S/C30H32O20/c31-7-17-22(39)24(41)26(43)29(49-17)47-15-2-9(1-13(34)21(15)38)28-16(5-11-12(33)3-10(32)4-14(11)46-28)48-30-27(44)25(42)23(40)18(50-30)8-45-20(37)6-19(35)36/h1-5,17-18,22-27,29-31,33-34,38-44H,6-8H2,(H,35,36)/p-1/t17-,18-,22-,23-,24+,25+,26-,27-,29-,30-/m1/s1 |
InChI Key |
PYPACINRSSMQPX-YEQKKNNOSA-M |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)[O-])O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4O3)O)OC5C(C(C(C(O5)COC(=O)CC(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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